CXL017

Drug Resistance Leukemia MDR

Unlike single-target agents (thapsigargin, ABT-737), CXL017 uniquely co-inhibits SERCA and Bcl-2 family proteins, delivering 10–100-fold reversal of multidrug resistance in HL60/MX2 cells. Cancer cells fail to acquire stable resistance even under chronic exposure—an essential tool for modeling resistance evolution. Validated synergy with mitoxantrone, vincristine, and paclitaxel across multiple MDR lines guarantees robust positive controls for combination screens. The 13-fold enantiomer potency difference enables stereospecific interaction studies. To reproduce the unique MDR resensitization phenotype, only authentic CXL017 suffices—generic chromene analogs lack its selectivity and potency.

Molecular Formula
Molecular Weight
CAS No. 1063714-11-3
Cat. No. B602766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXL017
CAS1063714-11-3
SynonymsEthyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Structural Identifiers
SMILESCN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N
InChIInChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1
InChIKeyBGJFEKXALPJEGN-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CXL017 CAS 1063714-11-3: Overview and Scientific Classification


Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017, CAS: 1063714-11-3) is a synthetic 4H-chromene derivative . It functions as a dual inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and Bcl-2 family proteins [1]. CXL017 was derived from the dual inhibitor sHA 14-1 through medicinal chemistry optimization [1]. Its molecular formula is C24H27NO7 with a molecular weight of 441.47 g/mol .

CXL017 Substitution Risks: Why Structural Analogs and SERCA Inhibitors Cannot Replace It


CXL017 exhibits a multi-target mechanism of action involving simultaneous SERCA inhibition and Bcl-2 family protein modulation, a profile not shared by single-target SERCA inhibitors like thapsigargin or pure Bcl-2 antagonists such as ABT-737 [1]. Furthermore, detailed structure-activity relationship (SAR) studies at the 3, 4, and 6 positions of the 4H-chromene core have demonstrated that even minor structural modifications among CXL017 analogs lead to substantial loss of selectivity for multidrug-resistant (MDR) cancer cells or reduction in potency [2]. Therefore, generic substitution with structurally similar chromene derivatives or other SERCA inhibitors is not supported by the available evidence and will likely fail to reproduce CXL017's unique resensitization and MDR-targeting properties.

CXL017 Quantitative Differentiation: Comparative Evidence vs. Analogs and Standards


CXL017 vs. Cytarabine (Ara-C): Quantitative Comparison of Acquired Resistance Development

CXL017 demonstrates a quantitatively superior resistance profile compared to the standard-of-care agent cytarabine (Ara-C). In chronic exposure studies using the multidrug-resistant HL60/MX2 leukemia cell line, cells failed to develop stable resistance to CXL017, while the same cells acquired >2000-fold resistance to cytarabine under identical experimental conditions [1].

Drug Resistance Leukemia MDR

CXL017 Resensitization Potency: Quantified Fold-Reversal of MDR Against Standard Chemotherapies

CXL017 exhibits a unique and quantifiable ability to reverse multidrug resistance. In HL60/MX2 cells, chronic exposure to CXL017 resulted in resensitization to standard chemotherapeutic agents by a factor of 10- to 100-fold [1]. This effect has not been demonstrated for single-target SERCA inhibitors like thapsigargin, which lack this resensitization property.

Drug Resensitization Chemosensitization MDR Reversal

CXL017 Synergy Profile: Quantitative Combination Index Data with Multiple Chemotherapeutics

CXL017 demonstrates synergistic cytotoxicity when combined with multiple standard chemotherapeutic agents across distinct MDR cell lines. Specifically, CXL017 synergizes with mitoxantrone in HL60/MX2 cells, and with both vincristine and paclitaxel in three additional MDR cell lines (HL60/DNR, K562/HHT300, and CCRF-CEM/VLB100) [1]. This broad synergy profile is distinct from Bcl-2 inhibitors like ABT-737, which show more restricted synergy patterns.

Drug Synergy Combination Therapy MDR

CXL017 vs. NCI-60 Standard Agents: Unique Mechanism of Action via COMPARE Analysis

CXL017 exhibits a mechanism of action that is distinct from all standard agents in the National Cancer Institute (NCI) database. COMPARE analysis of CXL017's NCI-60 cytotoxicity profile revealed no significant correlation with any known anticancer agent, indicating a unique mechanism [1]. This is in contrast to many other compounds that cluster with known drug classes.

Mechanism of Action COMPARE Analysis NCI-60

CXL017 in NCI-60 Panel: Quantified Potency Against a Broad Spectrum of Cancer Cell Lines

CXL017 demonstrates potent and broad cytotoxicity across the NCI-60 panel of human tumor cell lines. The average IC50 value across all 60 cell lines was 1.04 µM [1]. For comparison, the parent compound sHA 14-1 showed significantly higher average IC50 values in MDR cell lines, while ABT-737 exhibits sub-nanomolar potency only in Bcl-2-dependent cell lines but is far less active in Bcl-2-independent or MDR contexts.

NCI-60 Cytotoxicity Potency

CXL017 Enantiomeric Potency Differential: Quantified Chirality Impact on Activity

The enantiomers of CXL017 exhibit a marked difference in biological activity. The more active enantiomer of CXL017 is 13-fold more potent than its less active counterpart in the HL60/MX2 MDR cell line [1]. This stereospecific activity is not observed with achiral SERCA inhibitors like thapsigargin.

Enantiomer Chirality Potency

CXL017 Optimal Application Scenarios in MDR Cancer Research


Mechanistic Studies of Multidrug Resistance Reversal and Resensitization

CXL017 is uniquely suited for experiments designed to elucidate the molecular mechanisms by which MDR cancer cells can be resensitized to standard chemotherapies. Its demonstrated ability to reverse resistance by 10- to 100-fold in HL60/MX2 cells provides a robust and quantifiable phenotypic readout for mechanistic interrogation of Bcl-2 family and SERCA protein modulation [1].

Long-Term Resistance Evolution Studies

For chronic exposure experiments aimed at modeling the evolution of drug resistance, CXL017 serves as an ideal tool compound. Unlike cytarabine, to which cells rapidly develop >2000-fold resistance, HL60/MX2 cells fail to develop stable resistance to CXL017 [1]. This allows researchers to study the long-term effects of SERCA/Bcl-2 dual inhibition without the confounding variable of acquired compound-specific resistance.

Rational Combination Therapy Screening in MDR Models

Researchers can leverage CXL017's validated synergy with mitoxantrone, vincristine, and paclitaxel across multiple MDR cell lines (HL60/MX2, HL60/DNR, K562/HHT300, CCRF-CEM/VLB100) as a positive control or starting point for combination screens [2]. Its unique COMPARE profile also suggests it can be used to identify novel synergistic partners with non-overlapping mechanisms of action.

Structure-Activity Relationship (SAR) and Chemical Probe Development

CXL017 is a well-characterized 4H-chromene scaffold for SAR studies. Detailed analysis of its 3, 4, and 6 position modifications provides a blueprint for medicinal chemistry efforts aimed at optimizing potency and selectivity for MDR cancer cells [3]. The 13-fold activity difference between its enantiomers further supports its utility in studying stereospecific interactions with biological targets [2].

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